molecular formula C18H15ClN2O3 B6543762 {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate CAS No. 1004221-07-1

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate

Cat. No.: B6543762
CAS No.: 1004221-07-1
M. Wt: 342.8 g/mol
InChI Key: XGFKYXYIUIPADQ-UHFFFAOYSA-N
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Description

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate is a chemical compound that features a complex structure with a variety of functional groups

Preparation Methods

The synthesis of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate typically involves a multi-step process. One common method includes the esterification of 4-cyanobenzoic acid with {[2-(4-chlorophenyl)ethyl]carbamoyl}methanol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanobenzoate moiety, using reagents such as sodium hydroxide or potassium cyanide. This can lead to the formation of various substituted derivatives.

Scientific Research Applications

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural complexity.

    Industry: It can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar compounds to {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate include:

    {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl benzoate: Lacks the cyanide group, leading to different reactivity and applications.

    {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-nitrobenzoate:

    {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-methoxybenzoate: The presence of a methoxy group changes its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-16-7-3-13(4-8-16)9-10-21-17(22)12-24-18(23)15-5-1-14(11-20)2-6-15/h1-8H,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFKYXYIUIPADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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